2-methylpropyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate
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Overview
Description
2-METHYLPROPYL 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE is a complex organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 2-METHYLPROPYL 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are useful for forming carbon-carbon bonds.
Scientific Research Applications
2-METHYLPROPYL 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other benzodiazole derivatives, such as:
Indole derivatives: Known for their broad-spectrum biological activities.
Quinoline derivatives: Used in medicinal chemistry for their therapeutic potential.
Triazole derivatives: Explored for their stability and biological activities.
Each of these compounds has unique properties that make them suitable for different applications. The uniqueness of 2-METHYLPROPYL 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE lies in its specific chemical structure, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C18H25N3O3S |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-methylpropyl 2-[2-(diethylamino)-2-oxoethyl]sulfanylbenzimidazole-1-carboxylate |
InChI |
InChI=1S/C18H25N3O3S/c1-5-20(6-2)16(22)12-25-17-19-14-9-7-8-10-15(14)21(17)18(23)24-11-13(3)4/h7-10,13H,5-6,11-12H2,1-4H3 |
InChI Key |
XDHMYBVLFBLFFV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=CC=CC=C2N1C(=O)OCC(C)C |
Origin of Product |
United States |
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